molecular formula C19H15ClN4 B2982079 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 100693-28-5

6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2982079
CAS No.: 100693-28-5
M. Wt: 334.81
InChI Key: RVWKIHGQHSYUDP-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylquinazoline” is a complex organic molecule that likely contains a quinazoline core structure . Quinazoline is a bicyclic compound and is a class of organic compounds known as diazaphenanthrenes . These are polycyclic aromatic compounds containing a phenanthrene moiety where two carbon atoms have been replaced by nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving the formation of the quinazoline core, followed by functionalization with various groups . For example, Syed et al. synthesized a similar compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, quinazolines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom might increase its reactivity, while the phenyl and pyrazolyl groups could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Bawa et al. (2009) demonstrates the synthesis and evaluation of 2-chloroquinoline derivatives, including pyrazoline derivatives, for their antimicrobial activity against a variety of bacterial and fungal strains. This study lays the groundwork for exploring the potential of chloroquinoline compounds in treating infectious diseases Bawa, S., Kumar, S., Drabu, S., Panda, B., & Kumar, R. (2009). Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. Journal of Pharmacy and Bioallied Sciences, 1, 32.

Antitumor Activity

Montoya et al. (2014) focused on the synthesis of NH-pyrazoline derivatives and their evaluation for antitumor activity. This research is indicative of the potential application of chloroquinoline and pyrazoline derivatives in cancer therapy, demonstrating significant efficacy against various cancer cell lines Montoya, A., Quiroga, J., Abonía, R., Nogueras, M., Cobo, J., & Insuasty, B. (2014). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 19, 18656 - 18675.

Mechanism of Action

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactions with various reagents .

Properties

IUPAC Name

6-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-12-10-13(2)24(23-12)19-21-17-9-8-15(20)11-16(17)18(22-19)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKIHGQHSYUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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